molecular formula C19H16O3 B123574 Methyl 6-(4-methoxyphenyl)-2-naphthoate CAS No. 128272-36-6

Methyl 6-(4-methoxyphenyl)-2-naphthoate

Cat. No. B123574
M. Wt: 292.3 g/mol
InChI Key: LLKKPBJYOHZIFI-UHFFFAOYSA-N
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Patent
US05015758

Procedure details

In a 100 ml three-necked flask, are placed 1 g of 1-acetoxyadamantane and 50 ml of cyclohexane in a nitrogen environment. After total dissolution, 0.25 g of concentrated sulfuric acid is added drop by drop and 1 g of methyl 6-(4-methoxyphenyl)-2-naphthoate is added slowly. After leaving in vigorous agitation for 48 hours, 20 ml of denatured ethanol are added and the mixture is agitated for 2 hours. The solid obtained is filtered with sintered glass and washed abundantly with water until neutrality is reached. After drying at 30° C. for 24 hours in a vacuum oven, 1 g of desired raw product was obtained (Melting point: 221°-227° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.C1CCCCC1.S(=O)(=O)(O)O.[CH3:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([C:34]2[CH:35]=[C:36]3[C:41](=[CH:42][CH:43]=2)[CH:40]=[C:39]([C:44]([O:46][CH3:47])=[O:45])[CH:38]=[CH:37]3)=[CH:30][CH:29]=1>C(O)C>[C:5]12([C:29]3[CH:30]=[C:31]([C:34]4[CH:35]=[C:36]5[C:41](=[CH:42][CH:43]=4)[CH:40]=[C:39]([C:44]([O:46][CH3:47])=[O:45])[CH:38]=[CH:37]5)[CH:32]=[CH:33][C:28]=3[O:27][CH3:26])[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1C=C2C=CC(=CC2=CC1)C(=O)OC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml three-necked flask, are placed
ADDITION
Type
ADDITION
Details
is added slowly
CUSTOM
Type
CUSTOM
Details
After leaving in vigorous agitation for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered with sintered glass
WASH
Type
WASH
Details
washed abundantly with water until neutrality
CUSTOM
Type
CUSTOM
Details
After drying at 30° C. for 24 hours in a vacuum oven
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2OC)C=2C=C3C=CC(=CC3=CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.